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Suc-Ala-Ala-Pro-Phe-pNA

Serine protease kinetics α-chymotrypsin subsite cooperativity

Researchers requiring a chromogenic substrate to quantify chymotrypsin-like serine proteases often face cross-reactivity with neutrophil elastase. Suc-Ala-Ala-Pro-Phe-pNA eliminates this interference, reporting cathepsin G activity with negligible elastase signal, enabling paired differential assays. - Selective for chymotrypsin (Km 60 µM), cathepsin G (Km 1.7 mM), chymase, subtilisins, and PPIases; silent on elastase. - 2,450-fold acylation advantage over Suc-Phe-pNA supports real-time kinetic reads at 405-410 nm. - DMSO solubility of 120 mg/mL and ≥98% HPLC purity facilitate automated screening workflows.

Molecular Formula C30H36N6O9
Molecular Weight 624.6 g/mol
Cat. No. B7945236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Ala-Pro-Phe-pNA
Molecular FormulaC30H36N6O9
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)N)NC(=O)CCC(=O)O
InChIInChI=1S/C30H36N6O9/c1-18(32-25(37)14-15-26(38)39)28(41)33-19(2)29(42)34-16-6-9-23(34)30(43)35(21-10-12-22(13-11-21)36(44)45)24(27(31)40)17-20-7-4-3-5-8-20/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H2,31,40)(H,32,37)(H,33,41)(H,38,39)/t18-,19-,23-,24-/m0/s1
InChIKeyYHUKYRGKNPQLRF-WJNSRDFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA): Chromogenic Serine Protease Substrate for Chymotrypsin, Cathepsin G, and PPIase Activity Assays


Suc-Ala-Ala-Pro-Phe-pNA (CAS 70967-97-4), also designated Suc-AAPF-pNA, is a synthetic tetrapeptide chromogenic substrate composed of an N-terminal succinyl blocking group, the sequence Ala-Ala-Pro-Phe, and a C-terminal p-nitroanilide (pNA) chromophore . Upon enzymatic cleavage at the Phe–pNA scissile bond, 4-nitroaniline is liberated, which can be quantitatively monitored by absorbance at 405–410 nm . The compound belongs to the broader class of Suc-Ala-Ala-Pro-Xaa-pNA substrates and is recognized as a sensitive substrate for chymotrypsin, cathepsin G, chymase, subtilisins, cyclophilin, and peptidyl-prolyl cis-trans isomerases (PPIases), while showing negligible reactivity toward human neutrophil elastase .

Why Suc-Ala-Ala-Pro-Phe-pNA Cannot Be Interchanged with Other Suc-AAPX-pNA Substrates in Protease Activity Assays


Although the Suc-Ala-Ala-Pro-Xaa-pNA scaffold is shared by a family of chromogenic substrates, the identity of the P₁ residue (Xaa) fundamentally dictates enzyme recognition, binding affinity, and catalytic turnover. Substituting P₁ phenylalanine (Phe) with leucine (Leu), valine (Val), or arginine (Arg) redirects specificity toward distinct protease families: Suc-AAPL-pNA preferentially targets pancreatic elastase, Suc-AAPV-pNA and its methoxy derivative serve as neutrophil elastase substrates, and Suc-AAPR-pNA is hydrolyzed by trypsin-like enzymes [1]. Even within chymotrypsin-like enzymes, Km values vary by nearly 30-fold depending on the enzyme source, making generic substitution scientifically indefensible . The evidence below demonstrates that Suc-Ala-Ala-Pro-Phe-pNA occupies a unique specificity niche that cannot be replicated by any single analog.

Suc-Ala-Ala-Pro-Phe-pNA Quantitative Differentiation Evidence Against Closest Analogs for Research Procurement Decisions


α-Chymotrypsin Acylation Rate Enhancement: Suc-AAPF-pNA vs. Shorter Substrates Suc-Phe-pNA and Suc-Ala-Phe-pNA

In a direct head-to-head mechanistic study of α-chymotrypsin, Suc-Ala-Ala-Pro-Phe-pNA exhibited a dissociation constant Ks of 0.1 mM, an acylation rate constant k2 of 98 s⁻¹, and a deacylation rate constant k3 of 71 s⁻¹ [1]. By comparison, the shorter substrate Suc-Phe-pNA showed Ks = 1 mM, k2 = 0.04 s⁻¹, k3 = 11 s⁻¹, while Suc-Ala-Phe-pNA gave Ks = 4 mM, k2 = 0.9 s⁻¹, k3 = 42 s⁻¹. The extended tetrapeptide thus achieves a 2,450-fold improvement in k2 and a 100-fold improvement in binding affinity (Ks) relative to Suc-Phe-pNA, and a 109-fold k2 enhancement over Suc-Ala-Phe-pNA [1].

Serine protease kinetics α-chymotrypsin subsite cooperativity

Differential Michaelis Constants Across Four Clinically Relevant Serine Proteases

Suc-Ala-Ala-Pro-Phe-pNA displays a >25-fold range in Km depending on the enzyme, as consolidated from multiple independent determinations: chymotrypsin Km = 60 µM, cathepsin G Km = 1.7 mM, chymase Km = 4 mM, and subtilisin-family protease KSK-II Km = 0.41 mM [1]. For the related substrate Suc-Ala-Ala-Pro-Leu-pNA (Suc-AAPL-pNA), a chymotrypsin-like insect protease (TmC1) yielded Km = 0.5 mM versus 1.59 mM for Suc-AAPF-pNA with the same enzyme, demonstrating that the P₁ residue swaps can invert affinity ranking depending on the enzyme context [2].

Enzyme kinetics cathepsin G chymotrypsin chymase substrate affinity

Negative Selectivity Against Human Neutrophil Elastase: Direct Contrast with MeO-Suc-AAPV-pNA and Suc-AAPL-pNA

Multiple independent sources consistently report that Suc-Ala-Ala-Pro-Phe-pNA is not hydrolyzed by human neutrophil elastase (HNE) [1]. This is a defining selectivity feature: in head-to-head enzyme panels, Suc-AAPF-pNA is cleaved by cathepsin G, chymotrypsin, subtilisins, and chymase, but completely resists HNE . By contrast, the closely related analog MeO-Suc-Ala-Ala-Pro-Val-pNA (MeO-Suc-AAPV-pNA) is a well-characterized neutrophil elastase substrate with kc/Km values up to 330,000 M⁻¹s⁻¹ , and Suc-AAPL-pNA is described as a sensitive substrate for human and porcine pancreatic elastases .

Neutrophil elastase cathepsin G inflammation substrate specificity

PPIase Standard Substrate Role: Suc-AAPF-pNA vs. Suc-Ala-Leu-Pro-Phe-pNA (Suc-ALPF-pNA) for FKBP Assays

Suc-Ala-Ala-Pro-Phe-pNA is the established standard substrate for measuring peptidyl-prolyl cis-trans isomerase (PPIase) activity of both cyclophilin and FK-506 binding proteins (FKBPs) . For FKBP specifically, the analog Suc-Ala-Leu-Pro-Phe-pNA (Suc-ALPF-pNA) was later identified as a more reactive substrate with kc/Km = 640,000 M⁻¹s⁻¹, compared to Suc-AAPF-pNA [1][2]. At 5°C in 2.5% trifluoroethanol, Suc-ALPF-pNA achieves kcat = 600 s⁻¹, Km = 0.5 mM, and kcat/Km = 1.2 × 10⁶ M⁻¹s⁻¹ [2]. However, Suc-AAPF-pNA retains the unique advantage of serving as a universal PPIase substrate for both cyclophilin and FKBP families in a single assay format, making it the preferred procurement choice for broad-spectrum PPIase screening versus the FKBP-optimized Suc-ALPF-pNA.

Peptidyl-prolyl isomerase cyclophilin FKBP PPIase assay

Head-to-Head Substrate Preference: Suc-AAPF-pNA Outperforms Suc-AAPL-pNA for Chymotrypsin-Like Proteases

In a direct comparison using the chymotrypsin-like proteinase TmC1 from Tenebrio molitor larvae, Suc-AAPF-pNA was the best substrate with kcat(app) = 36.5 s⁻¹ and Km = 1.59 mM, whereas Suc-AAPL-pNA showed a lower Km of 0.5 mM but inferior overall performance [1]. For keratinase KP1, Suc-AAPF-pNA yielded Km = 1.66 mM, Vmax = 3.1 µmol mL⁻¹ min⁻¹, and kcat = 1.12 × 10² s⁻¹, compared to the plasmin substrate D-Val-Leu-Lys-pNA which gave Km = 2.85 mM and kcat = 5.28 × 10¹ s⁻¹—a 2.1-fold higher turnover number for Suc-AAPF-pNA [2]. In a keratinase from Bacillus licheniformis PWD-1, the relative activity ratio of Suc-AAPL-pNA:Suc-AAPF-pNA was 100:56, confirming that Leu at P₁ drives different activity profiles in distinct enzyme contexts [3].

Chymotrypsin-like protease Tenebrio molitor keratinase substrate ranking

Chromogenic Detection Wavelength Standardization and System Compatibility

Suc-Ala-Ala-Pro-Phe-pNA releases p-nitroaniline (pNA) upon enzymatic cleavage, which is monitored spectrophotometrically at 405–410 nm—a wavelength compatible with virtually all standard microplate readers and UV-Vis spectrophotometers . The extinction coefficient of pNA at 405 nm is ε ≈ 9,620 M⁻¹cm⁻¹ under alkaline conditions . This detection system is shared across the Suc-AAPX-pNA family; however, Suc-AAPF-pNA uniquely combines this chromogenic output with the broadest enzyme target coverage among pNA-based tetrapeptide substrates, eliminating the need for fluorogenic instrumentation required by AMC- or MCA-conjugated substrates such as MeO-Suc-Ala-Ala-Pro-Val-MCA [1]. Industrial-quality formulations from suppliers such as Selleck report HPLC purity of ≥98%, with solubility in DMSO and ethanol ≥120 mg/mL, enabling robust stock solution preparation for high-throughput screening campaigns .

Chromogenic assay p-nitroaniline detection spectrophotometry high-throughput screening

Optimal Application Scenarios for Suc-Ala-Ala-Pro-Phe-pNA Based on Quantitative Differentiation Evidence


Discrimination of Cathepsin G Activity from Neutrophil Elastase in Inflammatory Cell Lysates

When analyzing human neutrophil preparations for serine protease activity, Suc-AAPF-pNA selectively reports cathepsin G activity without interference from co-expressed neutrophil elastase [1]. This property was exploited in beige mouse (Chediak-Higashi) neutrophil studies where Suc-AAPF-pNA and MeO-Suc-Ala-Ala-Pro-Val-MCA were paired to independently quantify cathepsin G and elastase activities, respectively [2]. The chromogenic 405 nm readout enables parallel processing of large sample numbers in 96-well format without requiring separate fluorometric instrumentation.

High-Throughput Inhibitor Screening Against Chymotrypsin and Chymotrypsin-Like Proteases

With Km values of 60 µM for chymotrypsin and 1.7 mM for cathepsin G, Suc-AAPF-pNA supports inhibitor screening at substrate concentrations that can be adjusted to [S] ≈ Km for optimal sensitivity to competitive, uncompetitive, and non-competitive inhibition modalities [1]. The 2,450-fold acylation rate advantage over Suc-Phe-pNA ensures rapid signal development, enabling real-time kinetic reads rather than endpoint assays [2]. Industrial-grade purity (>98%) and DMSO solubility of 120 mg/mL facilitate automated liquid handling and compound library screening workflows .

Dual-Family PPIase Activity Measurement for Cyclophilin and FKBP in a Unified Assay Format

As the standard substrate for both cyclophilin and FKBP families, Suc-AAPF-pNA permits direct comparison of PPIase activities across the two major immunophilin classes in a single assay [1]. While Suc-ALPF-pNA offers higher FKBP catalytic efficiency (kcat/Km = 1.2 × 10⁶ M⁻¹s⁻¹), it requires 2.5% trifluoroethanol and 5°C for optimal performance, limiting its general utility [2]. Suc-AAPF-pNA thus remains the substrate of choice for laboratories conducting comparative immunophilin biochemistry, cyclophilin-targeted anti-HIV drug discovery, and FKBP52 steroid receptor regulation studies [2].

Keratinase and Subtilisin-Family Protease Characterization in Industrial Biotechnology

In the characterization of subtilisin-like fibrinolytic enzymes such as nattokinase and keratinase KSK-II, Suc-AAPF-pNA consistently emerges as the most sensitive synthetic substrate, with reported Km values of 0.41–1.66 mM and kcat values of 28–112 s⁻¹ [1][2]. Industrial enzyme formulations, including cold-water detergent proteases, are routinely validated for Suc-AAPF-pNA proteolytic activity as a quality control metric, as evidenced by patent claims specifying suc-AAPF-pNA activity as a defining characteristic of engineered protease variants .

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